Esaxerenone

Descripción general

Descripción

Esaxerenone, known by its brand name Minnebro, is a nonsteroidal antimineralocorticoid compound. It was discovered by Exelixis and developed by Daiichi Sankyo Company. This compound is approved in Japan for the treatment of hypertension. It acts as a highly selective silent antagonist of the mineralocorticoid receptor, the receptor for aldosterone, with greater than 1,000-fold selectivity for this receptor over other steroid hormone receptors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Esaxerenone is synthesized through a catalytic asymmetric Suzuki–Miyaura cross-coupling reaction. This method involves the use of a palladium catalyst and a chiral ferrocene diphosphine ligand to achieve effective enantiocontrol. The key intermediate in the preparation of this compound is an axially chiral CF3-substituted 2-arylpyrrole, which is synthesized with high enantioselectivity (92% ee) .

Industrial Production Methods: The industrial production of this compound involves the use of chiral liquid chromatographic techniques to estimate the enantiomeric purity of the compound. Polar organic chiral separation is carried out on an immobilized amylose-based chiral stationary phase with a methanol:acetonitrile:diethylamine mixture as a mobile phase .

Análisis De Reacciones Químicas

Types of Reactions: Esaxerenone undergoes various chemical reactions, including oxidative metabolism primarily in the liver. The major cytochrome P450 isoforms involved in its metabolism are CYP3A4 and CYP3A5 .

Common Reagents and Conditions: The oxidative metabolism of this compound involves the use of human liver microsomes and baculovirus-infected insect cells with human cytochrome P450 isoforms .

Major Products Formed: The major products formed from the oxidative metabolism of this compound include metabolites conjugated with glucuronic acid, which are excreted mostly in feces .

Aplicaciones Científicas De Investigación

Esaxerenone has demonstrated potential in various scientific research applications, particularly in the fields of medicine and biology. It has shown efficacy in reducing blood pressure and providing cardiorenal protection without reflex sympathetic activation in hypertensive patients . Additionally, this compound has been found to protect against diabetic cardiomyopathy by inhibiting the chemokine and PI3K-Akt signaling pathways .

Mecanismo De Acción

Esaxerenone acts as a highly selective silent antagonist of the mineralocorticoid receptor, the receptor for aldosterone. It binds to the mineralocorticoid receptor with greater than 1,000-fold selectivity over other steroid hormone receptors. This binding prevents the activation of the receptor by aldosterone, thereby reducing blood pressure and providing renoprotective effects .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to esaxerenone include spironolactone and eplerenone, which are also mineralocorticoid receptor antagonists .

Comparison: Compared to spironolactone and eplerenone, this compound has a higher selectivity for the mineralocorticoid receptor and a stronger renoprotective effect. In a phase 3 clinical trial, this compound was found to be noninferior to eplerenone for reducing blood pressure in patients with essential hypertension . Additionally, this compound has a favorable safety profile with fewer endocrine adverse effects compared to steroidal mineralocorticoid receptor antagonists .

This compound’s unique properties, such as its high selectivity and strong renoprotective effects, make it a promising compound for the treatment of hypertension and related conditions.

Actividad Biológica

Esaxerenone is a novel, selective non-steroidal mineralocorticoid receptor antagonist (MRA) that has garnered attention for its potential therapeutic benefits, particularly in the management of hypertension and related cardiovascular and renal conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and clinical implications based on diverse research findings.

This compound primarily functions by antagonizing mineralocorticoid receptors (MR), which are activated by aldosterone. This activation leads to various pathological processes, including inflammation, fibrosis, and hypertrophy in target organs such as the heart and kidneys. By blocking MR, this compound mitigates these adverse effects.

Key Mechanisms:

- Inhibition of Macrophage Activation : this compound has been shown to inhibit the infiltration of macrophages in renal tissues induced by aldosterone. This is significant as macrophages play a crucial role in renal inflammation and fibrosis .

- Reduction of Myofibroblast Transition : The compound also prevents the transition of macrophages to myofibroblasts, which are associated with fibrosis. This transition is marked by the expression of specific proteins such as α-SMA (alpha-smooth muscle actin) and vimentin .

- Modulation of Signaling Pathways : this compound influences key signaling pathways, including the PI3K-Akt pathway, which is involved in cell survival and proliferation. This modulation contributes to its protective effects against diabetic cardiomyopathy .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

- Bioavailability : Approximately 90%, allowing effective systemic exposure.

- Half-life : The elimination half-life is around 20 hours, supporting once-daily dosing regimens .

- Metabolism : Primarily metabolized via cytochrome P450 enzymes (CYP3A4/3A5) and excreted through urine and feces .

Clinical Efficacy and Safety

Numerous studies have evaluated the efficacy and safety of this compound in various populations, particularly those with hypertension and chronic kidney disease.

Key Findings from Clinical Studies:

- Blood Pressure Reduction : In a phase 3 study involving Japanese patients with essential hypertension, this compound demonstrated significant reductions in systolic blood pressure (SBP) and diastolic blood pressure (DBP) over 52 weeks .

- Organ Protection : this compound has been associated with organ-protective effects, particularly in preventing renal fibrosis and cardiac damage without activating sympathetic pathways . It has shown promise in reducing cardiovascular events in patients with chronic kidney disease .

Comparative Efficacy

A comparative analysis highlights this compound's effectiveness relative to other MRAs:

| Feature | This compound | Finerenone | Eplerenone |

|---|---|---|---|

| Selectivity for MR | High | Moderate | Moderate |

| Half-life | ~20 hours | ~15 hours | ~5 hours |

| Organ protection | Yes | Yes | Limited |

| Cardiovascular outcomes | Significant | Significant | Moderate |

Case Studies

- Diabetic Cardiomyopathy : A study demonstrated that this compound effectively reduced markers of cardiac stress and improved echocardiographic parameters in diabetic models by inhibiting inflammatory pathways .

- Renal Protection in Hypertension : In patients with resistant hypertension, this compound treatment led to notable improvements in renal function markers alongside blood pressure control .

Propiedades

IUPAC Name |

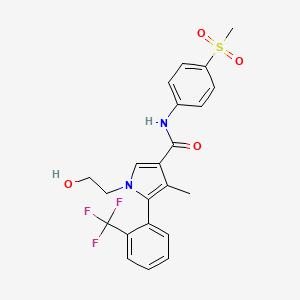

1-(2-hydroxyethyl)-4-methyl-N-(4-methylsulfonylphenyl)-5-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2O4S/c1-14-18(21(29)26-15-7-9-16(10-8-15)32(2,30)31)13-27(11-12-28)20(14)17-5-3-4-6-19(17)22(23,24)25/h3-10,13,28H,11-12H2,1-2H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSNHVJANRODGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)CCO)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336896 | |

| Record name | Esaxerenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632006-28-0 | |

| Record name | Esaxerenone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632006280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esaxerenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Esaxerenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESAXERENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62TGJ04A1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.